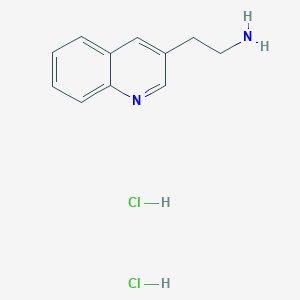

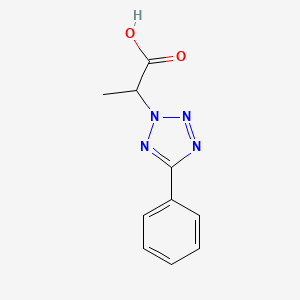

![molecular formula C23H30ClN3O2S B2564156 N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1219160-37-8](/img/structure/B2564156.png)

N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H30ClN3O2S and its molecular weight is 448.02. The purity is usually 95%.

BenchChem offers high-quality N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Copolymerization Agent

This compound is used in the copolymerization of amine-containing monomers with dodecyl (meth)acrylate in toluene. The process is significant as the total initial concentration of monomers influences the composition and compositional heterogeneity of copolymers . These copolymers have potential applications in creating dispersant viscosity modifiers for lubricating oils.

Cytotoxicity Evaluation

In polymer chemistry, the compound is involved in the RAFT homopolymerization and copolymerization . The cytotoxicity of the resulting homo- and copolymers is evaluated, which is crucial for determining their suitability in biomedical applications, such as tissue engineering and drug delivery systems .

Crosslinking Agent

The compound serves as a crosslinking agent for small ribonucleic acid (RNA) species from formalin-fixed paraffin-embedded tissues. This application is essential for fluorescent in situ hybridization (FISH) and immunofluorescence (IF) signals, which are key techniques in molecular biology and pathology .

Drug Delivery Systems

It is used to synthesize self-healing pH-responsive hydrogels for drug delivery applications . The compound’s ability to complex with nucleic acids facilitates its use as a cationic monomer in gene delivery vectors, enhancing intracellular delivery of therapeutic agents .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory properties . Derivatives of this compound have shown potential in inhibiting COX enzymes, which play a role in inflammation and pain, making them candidates for the development of new anti-inflammatory drugs .

Antimicrobial and Antifungal Applications

Thiazole derivatives, including this compound, exhibit antimicrobial and antifungal activities . They are part of a broader class of biologically active molecules that can be used to develop new treatments for infections .

Mechanical Property Enhancement

The compound is researched for improving the mechanical strength of hydrogels. Enhancing the mechanical properties of poly(N-[3-(dimethylamino)propyl] methacrylamide) hydrogels expands their application as drug delivery systems and antimicrobial agents .

Antitumor Activity

Research has indicated that thiazole derivatives, including this compound, may have antitumor and cytotoxic activities . These properties are being explored for the development of new cancer therapies .

properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S.ClH/c1-16(2)28-19-10-8-18(9-11-19)22(27)26(14-6-13-25(4)5)23-24-20-12-7-17(3)15-21(20)29-23;/h7-12,15-16H,6,13-14H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMPXIGDLDEDJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)OC(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2564073.png)

![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2564076.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2564077.png)

![3,4-dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)benzenecarboxamide](/img/structure/B2564084.png)

![(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2564093.png)

![4,7-Dimethyl-2-phenacyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2564094.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2564095.png)